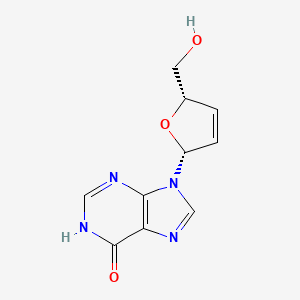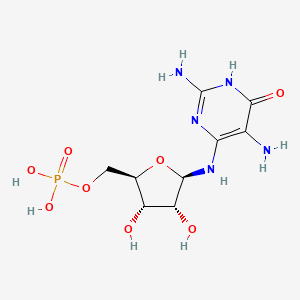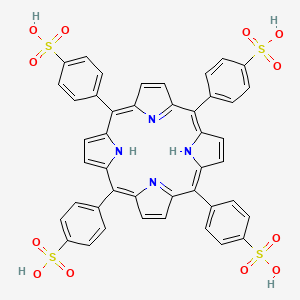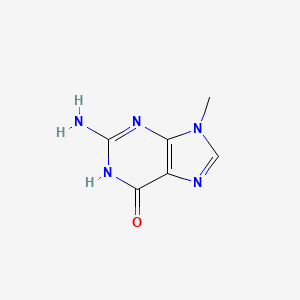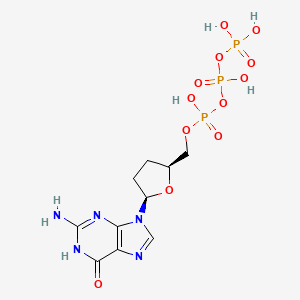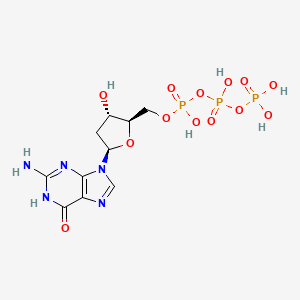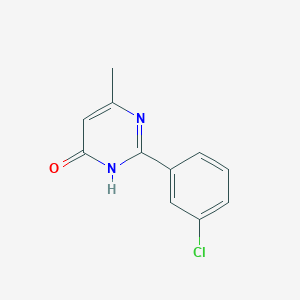
2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-(3-Chlorophenyl)-6-methylpyrimidin-4(3H)-one, also known as 3-chloro-6-methylpyrimidin-4-one, is a chemical compound belonging to the class of organic compounds known as pyrimidinones. This compound is a colorless solid that has been extensively studied in the scientific community due to its interesting properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Applications
2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one is explored within the realm of chemical synthesis and potential medicinal applications. Research has demonstrated its utility as a precursor or intermediate in the synthesis of various compounds with potential pharmaceutical applications.
Synthesis and Process Research : An important intermediate in the synthesis of anticancer drugs like dasatinib is 4,6-dichloro-2-methylpyrimidine. It is synthesized from acetamidine hydrochloride and dimethyl malonate, illustrating the relevance of pyrimidine derivatives in drug synthesis and development (Guo Lei-ming, 2012).
Regioselectivity in Methylation : Studies have shown high regioselectivity in the methylation of similar pyrimidine derivatives, highlighting the chemical flexibility and potential for targeted synthetic applications of these compounds (A. V. Erkin & V. Krutikov, 2006).
HIV and Kinesin Eg5 Inhibitors : Research into pyrimidine derivatives has led to the identification of compounds with promising antiviral activity against HIV-1 and HIV-2, as well as inhibition of kinesin Eg5. This suggests a significant potential for these compounds in therapeutic applications (N. Al-Masoudi, A. G. Kassim, & N. A. Abdul-Reda, 2014).
Antioxidant and Antitumor Activities : Certain nitrogen heterocycles, presumably including or related to pyrimidine derivatives, have been evaluated for their antioxidant and antitumor activities, indicating the broad spectrum of biological activities that these compounds can exhibit (M. A. El-Moneim, I. M. El‐Deen, & W. A. El-Fattah, 2011).
Chemical Structure and Stability
The study of pyrimidine derivatives extends into the examination of their chemical structures and stability, providing insights into their potential as stable intermediates or reactants in various chemical reactions.
Crystal Structure Analysis : Investigations into the crystal structures of related compounds reveal detailed information about molecular interactions and stability, aiding in the design of new compounds with desired physical and chemical properties (J. Mague et al., 2017).
Quantum Chemical Calculations : Advanced computational methods are employed to understand the molecular geometry, stability, and reactivity of pyrimidine derivatives, which is crucial for their application in medicinal chemistry and materials science (Yu Zhang et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLJZURSBZZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)
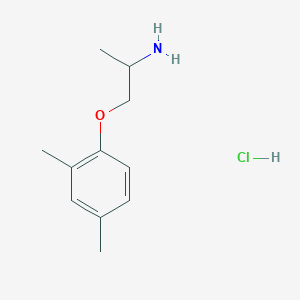
![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)
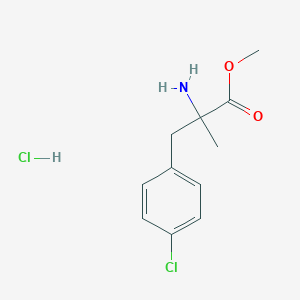
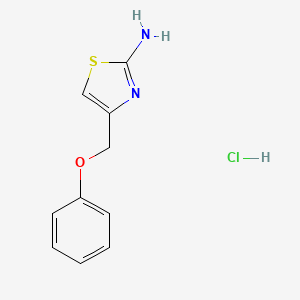
![5-Oxo-5-((3,6,10,13-tetrakis(tert-butoxycarbonyl)-8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino)pentanoic acid](/img/structure/B1436480.png)
![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)
